

Application Note: Synthesis Protocol for N-(2-amino-2-thioxoethyl)benzamide

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Compound of Interest

Compound Name: *N*-(2-amino-2-thioxoethyl)benzamide

CAS No.: 55443-42-0

Cat. No.: B1273437

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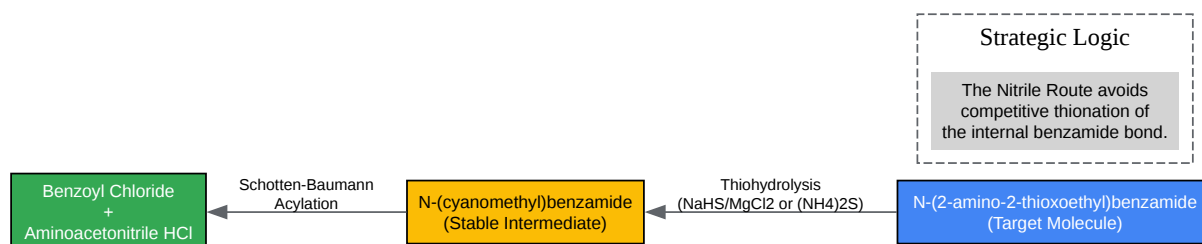
Executive Summary

This Application Note provides a rigorous protocol for the synthesis of **N-(2-amino-2-thioxoethyl)benzamide** (also known as N-benzoylglycine thioamide or Hippuric acid thioamide). This molecule is a critical peptidomimetic building block where the terminal amide oxygen of hippuramide is replaced by sulfur. Thioamide substitution is a vital strategy in medicinal chemistry to enhance protease resistance and alter hydrogen-bonding characteristics without significantly changing steric bulk.

While direct thionation of hippuramide (N-benzoylglycinamide) using Lawesson's Reagent is possible, it suffers from regioselectivity issues, often leading to mixtures of mono- and di-thionated products. Therefore, this guide prioritizes a high-fidelity "Nitrile Route" (Protocol A) which ensures exclusive formation of the terminal primary thioamide while preserving the internal benzamide linkage. A secondary direct thionation protocol (Protocol B) is provided for rapid, lower-fidelity screening.

Retrosynthetic Analysis & Strategy

To achieve high regioselectivity, the synthesis is designed to install the thioamide functionality de novo from a nitrile precursor rather than modifying an existing diamide.



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Figure 1: Retrosynthetic strategy prioritizing the nitrile intermediate for regiocontrol.

Protocol A: The "Nitrile Route" (Gold Standard)

Objective: Synthesis of high-purity **N-(2-amino-2-thioxoethyl)benzamide** via N-(cyanomethyl)benzamide. Estimated Yield: 75-85% (over 2 steps) Purity: >98% (HPLC)

Step 1: Synthesis of N-(cyanomethyl)benzamide

This step protects the amine of aminoacetonitrile with a benzoyl group.

- Reagents:
 - Aminoacetonitrile hydrochloride (1.0 equiv)
 - Benzoyl chloride (1.1 equiv)
 - Triethylamine (Et₃N) (2.5 equiv) or NaOH (aq)
 - Dichloromethane (DCM) (Solvent)
- Procedure:
 - Suspend aminoacetonitrile HCl (10 mmol, 0.93 g) in DCM (30 mL) at 0°C.

- Add Et₃N (25 mmol, 3.5 mL) dropwise. The mixture will become a slurry.
- Add Benzoyl chloride (11 mmol, 1.28 mL) dropwise over 15 minutes, maintaining temperature <5°C.
- Allow the reaction to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1).
- Workup: Wash the organic layer with 1M HCl (2 x 15 mL), saturated NaHCO₃ (2 x 15 mL), and brine.
- Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
- Result: White solid (N-(cyanomethyl)benzamide). Yield approx. 90%. Use directly in Step 2.

Step 2: Thiohydrolysis of Nitrile to Thioamide

This step converts the nitrile (-CN) selectively to the primary thioamide (-CSNH₂) using a magnesium-catalyzed hydrosulfide method. This method is superior to H₂S gas bubbling in terms of safety and yield.

- Reagents:
 - N-(cyanomethyl)benzamide (from Step 1)
 - Sodium Hydrosulfide hydrate (NaHS·xH₂O) (2.0 equiv)
 - Magnesium Chloride hexahydrate (MgCl₂·6H₂O) (1.0 equiv)
 - Dimethylformamide (DMF) (Solvent)
- Procedure:
 - Dissolve N-(cyanomethyl)benzamide (5 mmol, 0.80 g) in DMF (10 mL).
 - Add MgCl₂·6H₂O (5 mmol, 1.0 g). The solution may become slightly cloudy.
 - Add NaHS·xH₂O (10 mmol, ~0.56 g based on 100% assay—adjust for hydrate).

- Stir the mixture at Room Temperature for 4–6 hours.
 - Note: The reaction color typically changes to green/yellow.
- Quench: Pour the reaction mixture into ice-cold water (50 mL). The product usually precipitates.
- Isolation:
 - If solid forms: Filter, wash copiously with water (to remove inorganic salts), and dry.
 - If no solid forms: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with 5% LiCl solution (to remove DMF), then brine. Dry (Na₂SO₄) and concentrate.
- Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (0-5% MeOH in DCM).

Protocol B: Direct Thionation (Rapid Screening)

Objective: Direct conversion of Hippuramide to the thioamide using Lawesson's Reagent. Risk: Low regioselectivity. The internal benzamide oxygen may also react to form the dithio-analog.

- Reagents:
 - N-benzoylglycinamide (Hippuramide) (1.0 equiv)
 - Lawesson's Reagent (LR) (0.6 equiv - stoichiometry is critical)
 - Dimethoxyethane (DME) or THF (anhydrous)
- Procedure:
 - Dissolve Hippuramide (1 mmol) in anhydrous DME (5 mL).
 - Add Lawesson's Reagent (0.6 mmol). Note: LR provides 2 moles of sulfur per mole of reagent.
 - Heat to reflux for 1–2 hours.

- Monitor closely by TLC. Stop immediately when the starting material is consumed. Prolonged heating promotes di-thionation.
- Workup: Cool to RT. Evaporate solvent.[1]
- Purification: The residue will contain phosphorus byproducts. Purify immediately by Column Chromatography (Silica gel, DCM/MeOH gradient).

Analytical Characterization Data

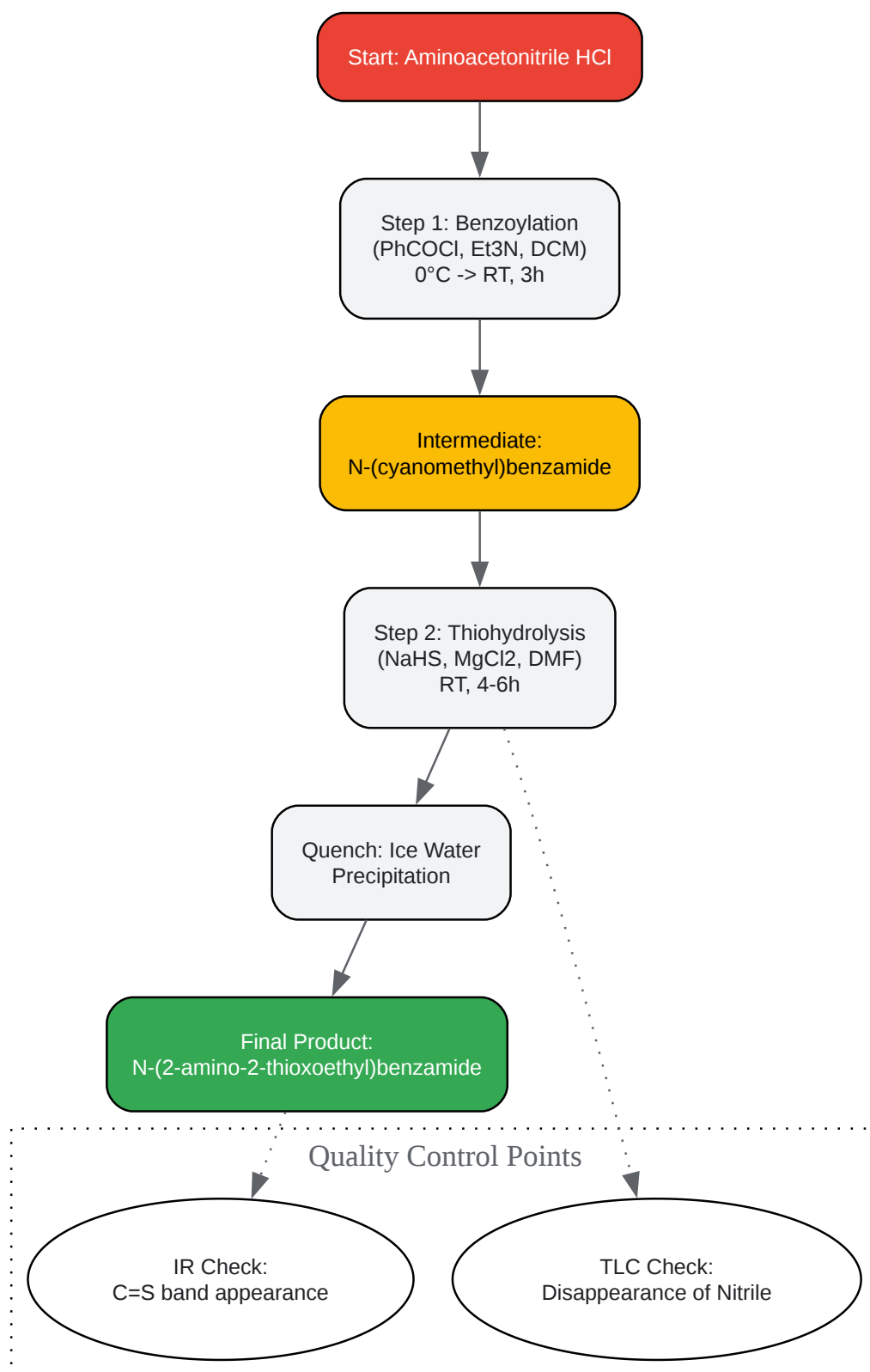
Parameter	Expected Value / Observation	Notes
Appearance	Pale yellow crystalline solid	Thioamides are often colored (yellow/orange).
Melting Point	150–155 °C (dec)	Distinct from Hippuramide (MP ~187°C).
IR (ATR)	3300, 3150 cm ⁻¹ (NH stretch) 1640 cm ⁻¹ (Benzamide C=O) 1250–1300 cm ⁻¹ (C=S stretch)	Absence of nitrile peak (~2250 cm ⁻¹) confirms conversion.
¹ H NMR	δ 9.5-10.0 (br s, 1H, CSNH _a) δ 9.0-9.5 (br s, 1H, CSNH _b) δ 8.8 (t, 1H, NH-CH ₂) δ 7.4-7.9 (m, 5H, Ar-H) δ 4.1 (d, 2H, CH ₂)	Thioamide protons are typically deshielded (downfield) compared to amides.
Mass Spec	[M+H] ⁺ = 195.05	Molecular Formula: C ₉ H ₁₀ N ₂ O ₂ S

Safety & Handling

- Hydrogen Sulfide (H₂S): Protocol A (Step 2) and Protocol B can generate H₂S gas, which is highly toxic and has a "rotten egg" odor.[2] All reactions must be performed in a functioning fume hood.
- Lawesson's Reagent: Moisture sensitive and malodorous. Store in a desiccator.

- Waste Disposal: All sulfur-containing waste (aqueous and organic) must be treated with bleach (sodium hypochlorite) to oxidize residual sulfides before disposal, preventing H₂S evolution in waste streams.

Experimental Workflow Diagram



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Figure 2: Step-by-step workflow for the high-purity Nitrile Route.

References

- Thioamide Synthesis Review: Bergman, J., Pettersson, B., Hasumbegovic, V., & Svensson, P. H. (2011).[3] Thionation of Amides and Nitriles. *Journal of Organic Chemistry*, 76(5), 1546–1553.
- NaHS/MgCl₂ Method: Manjula, K., Pasha, M. A. (2007). Magnesium chloride–catalyzed synthesis of thioamides from nitriles. *Synthetic Communications*, 37(21), 3803-3807.
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- Target Molecule Data (Hippuramide): PubChem Compound Summary for CID 238721, N-(2-amino-2-oxoethyl)benzamide.

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